2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Description
2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a benzyl group, an iodine atom, and a sulfanylacetamide moiety
Properties
IUPAC Name |
2-(3-benzyl-6-iodo-4-oxoquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O2S/c18-12-6-7-14-13(8-12)16(23)21(9-11-4-2-1-3-5-11)17(20-14)24-10-15(19)22/h1-8H,9-10H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXBBPGSCVZKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)I)N=C2SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144080 | |
| Record name | 2-[[3,4-Dihydro-6-iodo-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362662-05-3 | |
| Record name | 2-[[3,4-Dihydro-6-iodo-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362662-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3,4-Dihydro-6-iodo-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the quinazolinone core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring. Reagents such as anthranilic acid derivatives and isocyanates are often used.
Introduction of the benzyl group: The benzyl group can be introduced through a benzylation reaction, typically using benzyl halides in the presence of a base.
Formation of the sulfanylacetamide moiety: This step involves the reaction of the quinazolinone intermediate with a thiol compound, followed by acylation to form the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The benzyl and iodine groups may enhance the compound’s binding affinity and specificity. The sulfanylacetamide moiety can participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide: Lacks the iodine atom, which may affect its reactivity and binding properties.
2-[(3-benzyl-6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide: Contains a chlorine atom instead of iodine, which can influence its chemical behavior and biological activity.
2-[(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide: The presence of a methyl group instead of iodine can alter its steric and electronic properties.
Uniqueness
The presence of the iodine atom in 2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide makes it unique compared to its analogs. Iodine can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
